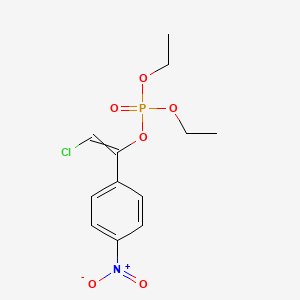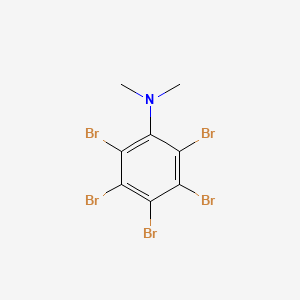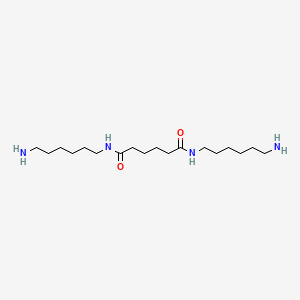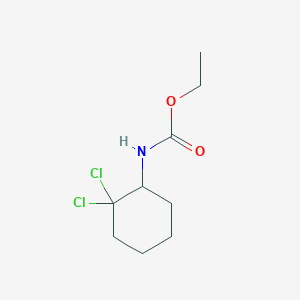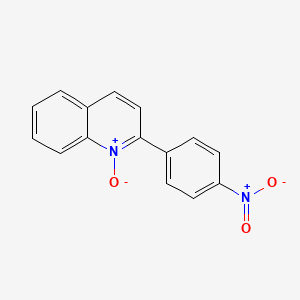
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring The presence of a nitrophenyl group at the second position and an oxo group at the first position of the quinoline ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline can be achieved through several synthetic routes. One common method involves the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol can then be further reacted with quinoline derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions followed by purification processes to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring structure allows for intercalation into DNA, potentially disrupting cellular processes and leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
Quinoline: The parent compound of the quinoline class, lacking the nitrophenyl and oxo groups.
2-Nitrophenylquinoline: A similar compound with a nitrophenyl group at the second position but without the oxo group.
Uniqueness
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is unique due to the presence of both the nitrophenyl and oxo groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
64388-18-7 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H10N2O3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-10H |
InChI 键 |
AXZOYEQJMARSHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



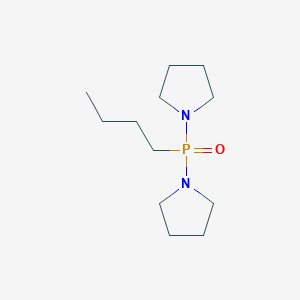
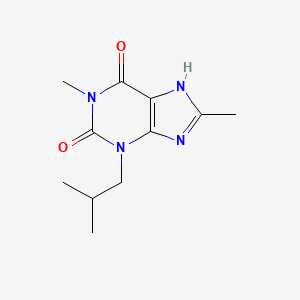
![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)
![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
